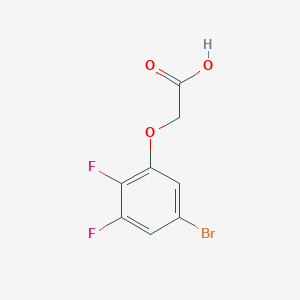
2-(5-Bromo-2,3-difluorophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(5-Bromo-2,3-difluorophenoxy)acetic acid is a halogenated derivative of phenoxyacetic acid, which is a class of compounds known for their diverse applications in the chemical industry, including their use as precursors for the synthesis of various pharmaceuticals and agrochemicals. Although the provided papers do not specifically discuss 2-(5-Bromo-2,3-difluorophenoxy)acetic acid, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of halogenated phenoxyacetic acids typically involves the regioselective halogenation of phenoxyacetic acid derivatives. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield . This suggests that a similar approach could be used for the synthesis of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid, with careful control of the reaction conditions to ensure regioselectivity and the introduction of the difluoro substituents.
Molecular Structure Analysis
The molecular structure of halogenated phenoxyacetic acids is characterized by the orientation of the substituents on the phenyl ring and the overall geometry of the molecule. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . The presence of halogen atoms, such as bromine, introduces electron-withdrawing effects, which can influence the electronic distribution and reactivity of the molecule. The molecular structure of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would likely exhibit similar characteristics, with the bromine and fluorine atoms affecting the molecule's electronic properties.
Chemical Reactions Analysis
Halogenated phenoxyacetic acids can participate in various chemical reactions, primarily due to the reactivity of the halogen substituents. These reactions may include nucleophilic substitution, where the halogen atom is replaced by another nucleophile, or they may be used in coupling reactions to form more complex organic molecules. The specific reactivity patterns of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would depend on the nature of the halogen substituents and the electronic effects they impart on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenoxyacetic acids are influenced by their molecular structure and the nature of their substituents. For instance, the presence of strong hydrogen-bonding interactions, as observed in the crystal structures of tryptaminium salts of dichlorophenoxyacetic acids, can affect the compound's melting point, solubility, and crystalline form . The bromine and fluorine atoms in 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would contribute to its polarity, potentially enhancing its solubility in polar solvents and affecting its boiling and melting points.
科学的研究の応用
Metabolic Pathways and Toxicity Studies : Research on similar brominated compounds, like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), focuses on understanding their metabolic pathways and potential toxic effects. Such studies are crucial for determining the biological implications and safety profiles of these compounds (Carmo et al., 2005).
In Vivo Metabolism : In vivo metabolism studies of brominated phenethylamines in animal models can provide insights into their metabolic transformations, which is essential for understanding their pharmacological and toxicological properties (Kanamori et al., 2002).
Chemical Synthesis and Adduct Formation : Research on phenoxyacetic acid derivatives, similar in structure to 2-(5-Bromo-2,3-difluorophenoxy)acetic acid, involves studying their chemical synthesis and behavior in adduct formation, which has implications in materials science and molecular engineering (Lynch et al., 2003).
Bioactivity of Brominated Compounds : The study of brominated compounds often includes exploring their potential bioactivity, such as antioxidant properties, which can be relevant for pharmaceutical and food science applications (Li et al., 2011).
Adsorption and Environmental Impact : Research into the adsorption properties of similar compounds, like trichlorophenoxy acetic acid, on various materials is important for environmental science, particularly in understanding the impact of these compounds on ecosystems and their potential removal from the environment (Khan & Akhtar, 2011).
Sugar Fragmentation and Reaction Mechanisms : Studies on the Maillard reaction and sugar fragmentation, involving compounds like acetic acid, provide a deeper understanding of chemical reaction mechanisms which can be applied to food science and chemistry (Davidek et al., 2006).
将来の方向性
The future directions for “2-(5-Bromo-2,3-difluorophenoxy)acetic acid” are not specified in the sources I found. The potential applications of a compound depend on its physical and chemical properties, as well as the current needs in various fields such as medicine, materials science, and chemical synthesis .
特性
IUPAC Name |
2-(5-bromo-2,3-difluorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXIDDFEUGCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OCC(=O)O)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2,3-difluorophenoxy)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

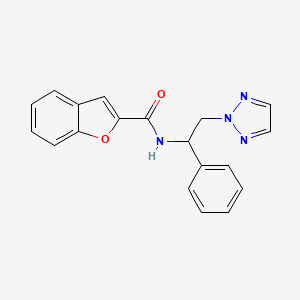
![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)
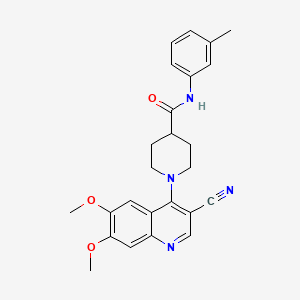
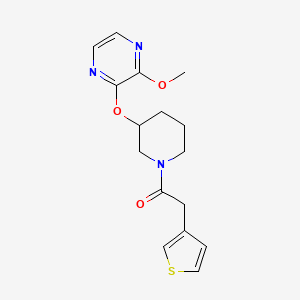
![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)
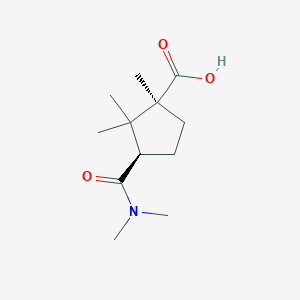
![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)
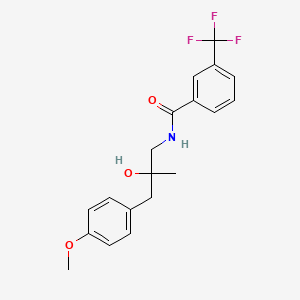
![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)
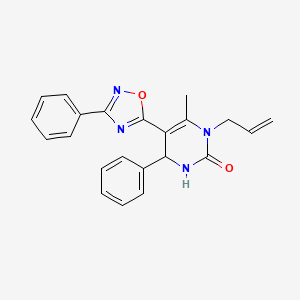
![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)
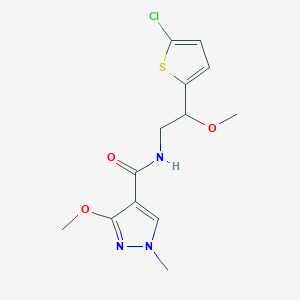
![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)